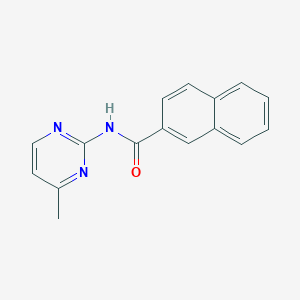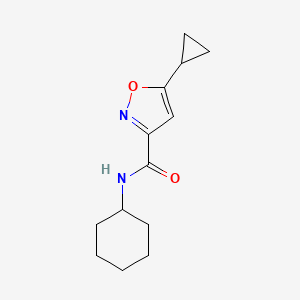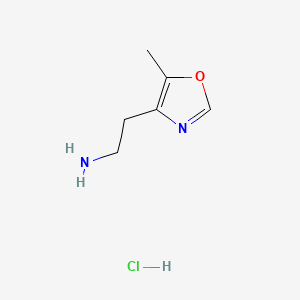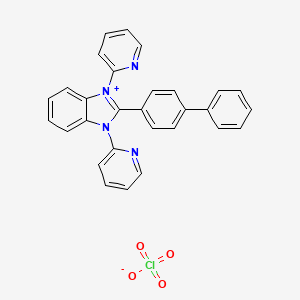
N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide, also known as BRL-52537, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a type of neurotransmitter receptor found in the brain and other tissues. The α7 receptor has been implicated in a variety of physiological and pathological processes, including learning and memory, inflammation, and neurodegeneration. By blocking this receptor, BRL-52537 may have therapeutic applications in a range of conditions, from Alzheimer's disease to chronic pain.
作用机制
The mechanism of action of N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide involves its binding to the α7 nicotinic acetylcholine receptor and blocking its activation by acetylcholine. This receptor is involved in a range of physiological and pathological processes, including learning and memory, inflammation, and neurodegeneration. By blocking this receptor, N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide may have therapeutic applications in a range of conditions, from Alzheimer's disease to chronic pain.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide has been shown to have a range of biochemical and physiological effects, including reducing inflammation, modulating immune responses, and improving cognitive function. These effects have been studied in a range of animal models and cell types, suggesting that N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide may have potential therapeutic applications in a range of conditions.
实验室实验的优点和局限性
N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide has several advantages and limitations for lab experiments. One of its main advantages is its high selectivity for the α7 nicotinic acetylcholine receptor, which allows for specific targeting of this receptor in experiments. However, its potency and efficacy may vary depending on the tissue or cell type being studied, which may limit its use in some experiments. Additionally, the synthesis of N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide can be complex and time-consuming, which may limit its availability for some researchers.
未来方向
There are several future directions for research on N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide. One area of interest is its potential use in the treatment of Alzheimer's disease, as the α7 nicotinic acetylcholine receptor has been implicated in the pathology of this condition. Additionally, N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide may have potential applications in the treatment of chronic pain, as the α7 receptor has been shown to play a role in pain signaling. Further research is needed to fully understand the potential therapeutic applications of N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide and to optimize its use in experiments.
合成方法
The synthesis method for N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide involves several steps, starting with the reaction of 4-bromophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-hydroxypiperidine to produce the amide intermediate, which is then deprotected with sodium methoxide to yield the final product. The synthesis has been optimized to produce high yields and purity, making it suitable for large-scale production.
科学研究应用
N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to have a range of effects on the α7 nicotinic acetylcholine receptor, including blocking its activation by acetylcholine and reducing its expression in cells. These effects have been studied in a range of tissues and cell types, including neurons, immune cells, and cancer cells.
属性
IUPAC Name |
N-(4-bromophenyl)-3-hydroxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-9-3-5-10(6-4-9)14-12(17)15-7-1-2-11(16)8-15/h3-6,11,16H,1-2,7-8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFHNKDWQPOTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24812823 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[butyl(methyl)amino]ethyl}-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B7451972.png)
![1-(pyridin-3-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7451982.png)

![N-(1,1-dioxothiolan-3-yl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7451995.png)





![4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine](/img/structure/B7452047.png)
![[[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7452050.png)


